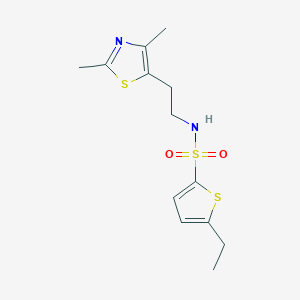
N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-5-ethylthiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They have been the focus of many research studies due to their diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
Thiazole derivatives can be synthesized by reacting with n-alkylbromides in the presence of a base . The substituents at different positions of the thiazole ring can greatly affect the biological outcomes .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole compounds can undergo various chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a clear pale yellow color and a boiling point of 116–118°C .科学的研究の応用
Antimicrobial Applications
Thiazole derivatives, including the compound , have been extensively studied for their antimicrobial properties . They are known to act against a broad spectrum of microorganisms by interfering with bacterial cell wall synthesis or disrupting protein synthesis. This compound could potentially be used in the development of new antimicrobial agents that are more effective against resistant strains of bacteria.
Anticancer Research
The structural motif of thiazole is present in many compounds with anticancer activities . Research indicates that thiazole derivatives can be designed to target specific cancer cell lines, making them valuable in the development of targeted cancer therapies. The compound’s ability to inhibit cell proliferation may be harnessed to treat various types of cancer.
Enzyme Inhibition Studies
Thiazoles are known to inhibit various enzymes that are crucial for the survival of pathogens . The compound could be used in enzyme inhibition studies to understand the mechanism of action and to design inhibitors for enzymes that are drug targets, such as proteases or polymerases.
Neuroprotective Agents
Some thiazole derivatives have shown neuroprotective effects . This compound could be investigated for its potential to protect neuronal cells against damage, which is beneficial in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Antifungal Applications
Thiazole compounds have been reported to possess antifungal activities . They can be used to develop new antifungal drugs that can overcome the challenges posed by fungal pathogens, including resistance to current antifungal agents.
Antiviral Research
Research has demonstrated that thiazole derivatives can exhibit antiviral properties . This compound could be explored for its efficacy against various viruses, contributing to the development of new antiviral drugs, especially in the face of emerging viral infections.
Anti-inflammatory and Analgesic Properties
Thiazoles have been associated with anti-inflammatory and analgesic activities . The compound could be studied further to develop new medications that can effectively manage pain and inflammation without the side effects associated with current treatments.
Antidiabetic Potential
Thiazole derivatives have shown promise in antidiabetic drug development . The compound could be investigated for its potential to modulate blood glucose levels and improve insulin sensitivity, offering a new approach to diabetes management.
将来の方向性
作用機序
Target of Action
Thiazole derivatives have been reported to interact with various targets such asCyclin-dependent kinase 2 and Cyclin-A2 . These proteins play crucial roles in cell cycle regulation and are often targeted by anticancer drugs.
Mode of Action
For instance, they can inhibit the activity of their target proteins, leading to alterations in cellular processes .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific structures .
特性
IUPAC Name |
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-5-ethylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S3/c1-4-11-5-6-13(19-11)20(16,17)14-8-7-12-9(2)15-10(3)18-12/h5-6,14H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBDMVAUXMEHLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCC2=C(N=C(S2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-5-ethylthiophene-2-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

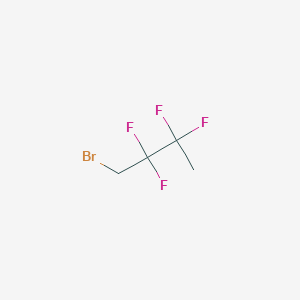
![2-[(7-Hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-1-(3-nitrophenyl)ethanone](/img/structure/B2918438.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2918439.png)
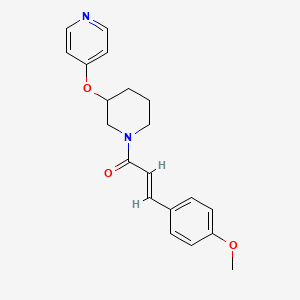

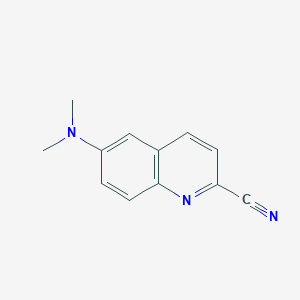
![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2918448.png)
![2-(ethylthio)-7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2918450.png)
![1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-methylpiperazine](/img/structure/B2918451.png)
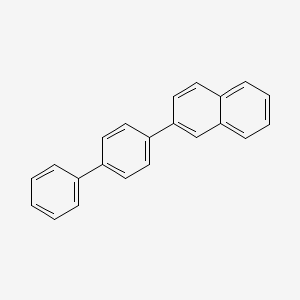
![3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazino]ethyl}-2,2-dimethylpropanamide](/img/structure/B2918453.png)


![N-[(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2918458.png)